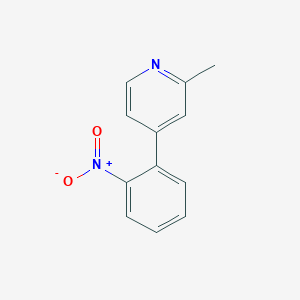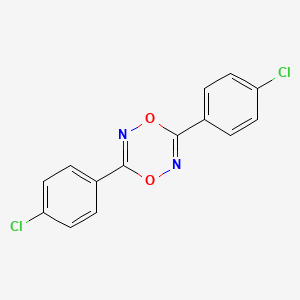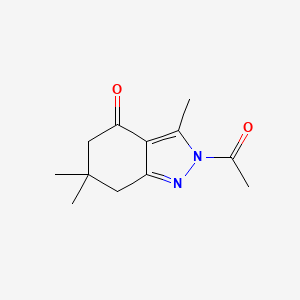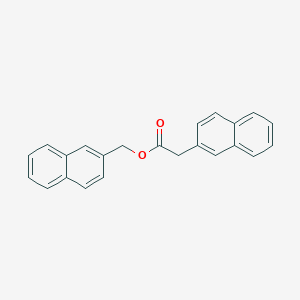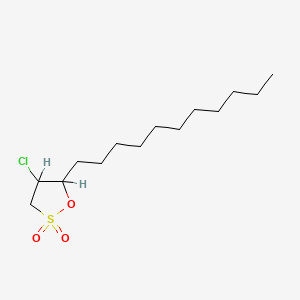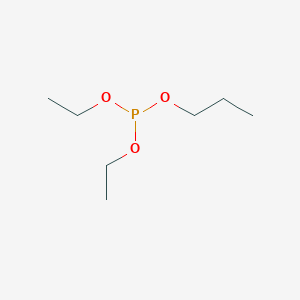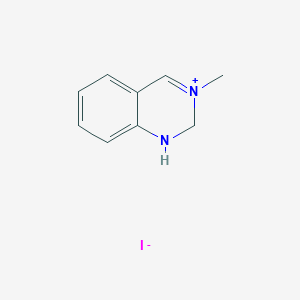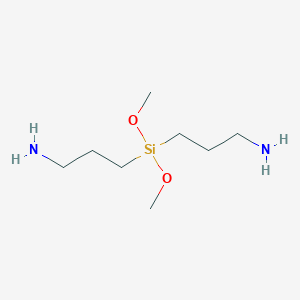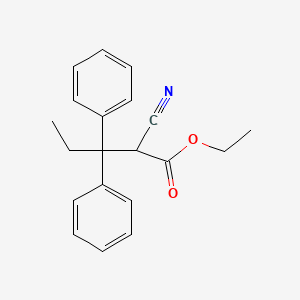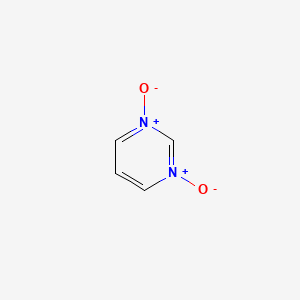
Pyrimidine, 1,3-dioxide (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 1,3-dioxide (9CI): is a heterocyclic aromatic organic compound that contains two nitrogen atoms at positions 1 and 3 in its six-membered ring This compound is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleic acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including pyrimidine, 1,3-dioxide (9CI), can be achieved through various methods. One common approach involves the oxidative annulation of anilines, aryl ketones, and dimethyl sulfoxide (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈) . Another method includes a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂), which allows the synthesis of disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods: Industrial production of pyrimidine derivatives often involves scalable and efficient synthetic routes. For example, a practical three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal can be employed under metal- and solvent-free conditions to produce substituted pyrimidines . These methods offer broad substrate scope and good functional group tolerance, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Pyrimidine, 1,3-dioxide (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Pyrimidine derivatives can be oxidized using reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve halogenation, nitration, or sulfonation using reagents like chlorine (Cl₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine derivatives can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
科学的研究の応用
Chemistry: Pyrimidine, 1,3-dioxide (9CI) is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, pyrimidine derivatives are studied for their role in nucleic acid chemistry. They are essential components of DNA and RNA, and their analogs are used to investigate genetic processes and develop new therapeutic agents .
Medicine: Pyrimidine, 1,3-dioxide (9CI) and its derivatives have shown promise as potential anticancer agents. Their ability to interfere with nucleic acid synthesis makes them valuable in the development of chemotherapeutic drugs .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. Their versatility and reactivity make them suitable for various applications .
作用機序
The mechanism of action of pyrimidine, 1,3-dioxide (9CI) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. This inhibition is achieved through the formation of stable complexes with the enzyme active sites, preventing the normal substrate from binding .
類似化合物との比較
Pyrimidine: The parent compound with a similar structure but without the dioxide functional groups.
Pyrazine: Another six-membered heterocyclic compound with nitrogen atoms at positions 1 and 4.
Pyridazine: A six-membered ring with nitrogen atoms at positions 1 and 2.
Uniqueness: Pyrimidine, 1,3-dioxide (9CI) is unique due to the presence of oxygen atoms at positions 1 and 3, which significantly alter its chemical reactivity and biological activity compared to other pyrimidine derivatives . This structural modification enhances its potential as a therapeutic agent and its utility in various chemical reactions.
Conclusion
Pyrimidine, 1,3-dioxide (9CI) is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Continued research into its properties and applications will likely yield further insights and innovations in various fields.
特性
CAS番号 |
56642-54-7 |
|---|---|
分子式 |
C4H4N2O2 |
分子量 |
112.09 g/mol |
IUPAC名 |
1,3-dioxidopyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2O2/c7-5-2-1-3-6(8)4-5/h1-4H |
InChIキー |
JBUWYZHMFXHIKW-UHFFFAOYSA-N |
正規SMILES |
C1=C[N+](=C[N+](=C1)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
